Benzoic acid, 2,2'-azobis-

Übersicht

Beschreibung

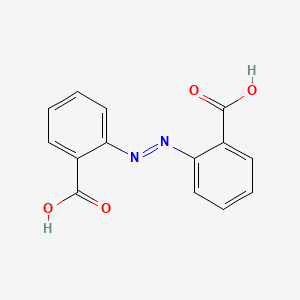

Benzoic acid, 2,2’-azobis- is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond. This compound is known for its role as an initiator in radical polymerization reactions, making it valuable in the production of various polymers and copolymers. Its structure consists of a benzoic acid moiety linked to an azo group, which is responsible for its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,2’-azobis- typically involves the reaction of benzoic acid derivatives with azo compounds. One common method is the reaction of benzoic acid with 2,2’-azobis(2,4-dimethylvaleronitrile) in the presence of a base such as sodium bicarbonate . This reaction is carried out under controlled conditions to ensure the formation of the desired azo compound.

Industrial Production Methods

In industrial settings, the production of benzoic acid, 2,2’-azobis- often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 2,2’-azobis- undergoes various chemical reactions, primarily involving radical mechanisms. These reactions include:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The benzoic acid moiety can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial in determining the outcome and efficiency of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can lead to the formation of benzoquinone derivatives, while reduction typically yields amines. Substitution reactions can introduce a wide range of functional groups, resulting in diverse benzoic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Radical Polymerization : Benzoic acid, 2,2'-azobis- is primarily utilized as a radical initiator in polymerization reactions. It facilitates the formation of polymers and copolymers by generating free radicals that initiate chain reactions. This property is essential for producing materials such as plastics and coatings.

- Synthesis of Functionalized Polymers : The compound can be used to synthesize functionalized polymers with specific properties tailored for applications in electronics and biomedicine. The ability to control the polymerization process allows for the development of materials with desired mechanical and thermal properties.

Biology

- Studies on Radical-Induced Reactions : In biological research, benzoic acid, 2,2'-azobis- is employed to study radical-induced reactions that mimic oxidative stress conditions in cells. This helps researchers understand the mechanisms of cellular damage and the role of free radicals in biological processes.

- Drug Delivery Systems : There is ongoing research into the use of this compound in developing drug delivery systems. Its ability to form polymers can be harnessed to create controlled-release formulations that improve therapeutic efficacy.

Medicine

- Therapeutic Applications : The potential therapeutic applications of benzoic acid, 2,2'-azobis- are being explored in areas such as cancer treatment and tissue engineering. Its role in initiating polymerization can be utilized to create scaffolds for cell growth or drug encapsulation systems.

Production of Plastics and Coatings

Benzoic acid, 2,2'-azobis- is widely used in the manufacturing of plastics and coatings due to its radical initiation properties. It enhances the performance characteristics of these materials by improving their durability and resistance to environmental factors.

Adhesives

The compound is also utilized in the formulation of adhesives where strong bonding properties are required. The radical initiation process allows for rapid curing and enhanced adhesion strength.

Case Study 1: Polymer Synthesis

In a study published by researchers at Kyoto University, benzoic acid, 2,2'-azobis- was utilized to synthesize novel polymers with enhanced thermal stability. The study highlighted how varying polymerization conditions affected the molecular weight and properties of the resulting materials .

Case Study 2: Biological Implications

A research article discussed the use of benzoic acid, 2,2'-azobis- in simulating oxidative stress conditions to study cellular responses in mammalian cells. The findings provided insights into how cells cope with oxidative damage and potential therapeutic strategies .

Wirkmechanismus

The mechanism of action of benzoic acid, 2,2’-azobis- involves the generation of free radicals through the homolytic cleavage of the azo bond. This process is typically initiated by heat or light, leading to the formation of nitrogen gas and two radical species. These radicals can then initiate polymerization reactions or participate in other radical-induced processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to benzoic acid, 2,2’-azobis- include:

Azobisisobutyronitrile (AIBN): A widely used radical initiator in polymerization reactions.

2,2’-Azobis(2-methylbutyronitrile): Another azo compound with similar radical-initiating properties.

1,1’-Azobis(cyclohexanecarbonitrile): Known for its use in radical polymerizations in organic solvents.

Uniqueness

What sets benzoic acid, 2,2’-azobis- apart from these similar compounds is its specific structure, which combines the properties of benzoic acid with the radical-initiating capabilities of azo compounds. This unique combination makes it particularly valuable in applications where both functionalities are required, such as in the synthesis of specialized polymers and in certain biological studies .

Biologische Aktivität

Benzoic acid, 2,2'-azobis- (CAS Number: 635-54-1) is an azo compound characterized by its radical-generating properties, making it significant in various biological and industrial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzoic acid, 2,2'-azobis- features a benzoic acid moiety linked to an azo group. This structure is crucial for its function as a radical initiator in polymerization reactions. The compound generates free radicals upon thermal or photochemical activation, which can initiate various biological processes and chemical reactions.

The primary mechanism of action involves the homolytic cleavage of the azo bond, leading to the formation of two radical species and nitrogen gas. These radicals can interact with biological molecules, potentially affecting cellular processes. The specific pathways depend on the concentration of the compound and the biological context.

Biological Activity

1. Antioxidant Properties

Studies have indicated that benzoic acid derivatives exhibit varying degrees of antioxidant activity. For instance, derivatives with carbonyl groups directly linked to aromatic rings tend to show decreased antioxidant potency compared to those with different structural arrangements .

2. Toxicological Insights

Research has highlighted that benzoic acid and its derivatives can be metabolized into hippuric acid and other metabolites in vivo. This metabolic pathway is essential for understanding the potential toxicological effects of exposure to benzoic acid, particularly in repeated-dose toxicity studies .

3. Radical-Induced Reactions

Benzoic acid, 2,2'-azobis- is utilized in studies focusing on radical-induced reactions, providing insights into oxidative stress mechanisms in biological systems. Its role as a model compound for studying radical generation has implications for understanding various diseases related to oxidative damage .

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various benzoic acid derivatives using the APPH (2,2'-azobis(2-amidinopropane) dihydrochloride) assay, compounds were evaluated for their IC50 values. The results indicated that certain derivatives exhibited significant antioxidant activity, suggesting their potential therapeutic applications in oxidative stress-related conditions .

| Compound | IC50 (µM) |

|---|---|

| Benzoic Acid Derivative A | 9.10 |

| Benzoic Acid Derivative B | 3.29 |

| Benzoic Acid Derivative C | 1.20 |

Case Study 2: Toxicokinetics

A comprehensive toxicokinetic study revealed that after administration of benzoic acid, approximately 66% was metabolized to hippuric acid in urine. This finding underscores the importance of metabolic pathways in assessing the safety and potential health effects of benzoic acid exposure .

Applications in Research and Industry

Benzoic acid, 2,2'-azobis- is widely used as a radical initiator in polymer chemistry, contributing to the synthesis of various polymers and copolymers. Its unique properties also make it valuable in biomedical research for drug delivery systems and controlled-release formulations. The ongoing research into its biological activities highlights its potential applications across multiple fields.

Eigenschaften

IUPAC Name |

2-[(2-carboxyphenyl)diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-13(18)9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGKXQSCDZDEFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466617 | |

| Record name | Benzoic acid, 2,2'-azobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-54-1 | |

| Record name | Benzoic acid, 2,2'-azobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.